molecular formula C8H13N3O4S B13217408 2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid

2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid

Cat. No.: B13217408
M. Wt: 247.27 g/mol
InChI Key: ITYRYQPKAWBBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a dimethylsulfamoyl group attached to the imidazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation using dimethyl sulfate and a suitable base.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic structure with diverse biological activities.

    2-Methylimidazole: Similar structure but lacks the dimethylsulfamoyl group.

    Imidazole-4-acetic acid: Contains an acetic acid moiety but differs in substitution pattern.

Uniqueness

2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O4S

Molecular Weight

247.27 g/mol

IUPAC Name

2-[4-(dimethylsulfamoyl)-2-methylimidazol-1-yl]acetic acid

InChI

InChI=1S/C8H13N3O4S/c1-6-9-7(16(14,15)10(2)3)4-11(6)5-8(12)13/h4H,5H2,1-3H3,(H,12,13)

InChI Key

ITYRYQPKAWBBNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CC(=O)O)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.